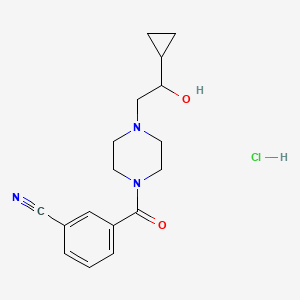
3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2 and its molecular weight is 335.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .
Mode of Action
It’s worth noting that the compound’s structure includes a piperazine moiety, which is known to interact with various biological targets through hydrogen bonding and ionic interactions .
Biochemical Pathways
Piperazine derivatives have been implicated in a variety of biological processes, including dna damage signaling through their ability to recognize and rapidly bind to dna single or double strand breaks .
Pharmacokinetics
The compound’s molecular weight (as indicated by a similar compound, piperazine ) suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Given its potential role in dna damage signaling, it may have implications for cell division, differentiation, apoptosis, dna base excision repair, and effects on telomere length and chromosome stability .
Biologische Aktivität
3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopropyl group and a benzonitrile moiety. Its molecular formula is C17H22ClN3O, with a molecular weight of approximately 305.83 g/mol.
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the antitumor effects of a piperazine derivative similar to the target compound. The results indicated significant inhibition of tumor growth in vitro, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Properties : Research on related compounds demonstrated their ability to inhibit COX-2 and LOX activities, suggesting potential therapeutic applications in inflammatory diseases .
- CNS Activity : Another study highlighted the neuropharmacological effects of piperazine derivatives, showing promise in modulating serotonin levels, which could be beneficial in treating mood disorders .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
- Metabolism : Similar compounds undergo hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Predominantly excreted via renal pathways.
Eigenschaften
IUPAC Name |
3-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c18-11-13-2-1-3-15(10-13)17(22)20-8-6-19(7-9-20)12-16(21)14-4-5-14;/h1-3,10,14,16,21H,4-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXFQQZMANZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














